molecular formula C11H11N3O B8347900 5-(4-Aminophenyl)-3,4-diazabicyclo[4.1.0]hept-4-en-2-one CAS No. 75959-65-8

5-(4-Aminophenyl)-3,4-diazabicyclo[4.1.0]hept-4-en-2-one

Cat. No.: B8347900
CAS No.: 75959-65-8
M. Wt: 201.22 g/mol
InChI Key: YARZVGLNBOLGTP-UHFFFAOYSA-N
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Description

5-(4-Aminophenyl)-3,4-diazabicyclo[4.1.0]hept-4-en-2-one is a useful research compound. Its molecular formula is C11H11N3O and its molecular weight is 201.22 g/mol. The purity is usually 95%.
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Properties

CAS No.

75959-65-8

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

5-(4-aminophenyl)-3,4-diazabicyclo[4.1.0]hept-4-en-2-one

InChI

InChI=1S/C11H11N3O/c12-7-3-1-6(2-4-7)10-8-5-9(8)11(15)14-13-10/h1-4,8-9H,5,12H2,(H,14,15)

InChI Key

YARZVGLNBOLGTP-UHFFFAOYSA-N

Canonical SMILES

C1C2C1C(=O)NN=C2C3=CC=C(C=C3)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

25 g (103 millimoles) of 2-(p-acetylaminophenyl)-3,4-diaza-bicyclo[4.1.0]hept-2-en-5-one (see Example 7c), 215 ml of methanol and 215 ml of 10 N sodium hydroxide solution are refluxed for 3 hours. The methanol is then stripped off under reduced pressure. 500 ml of water are added to the residue and the mixture is brought to pH 4 with dilute hydrochloric acid. After filtering off the product and drying it under reduced pressure at 50° C., 19.3 g (93% of theory) of 2-(p-aminophenyl)-3,4-diaza-bicyclo[4.1.0]hept-2-en-5-one are isolated as almost colorless crystals, of melting point 230°-231° C. after recrystallization from methanol.
Name
2-(p-acetylaminophenyl)-3,4-diaza-bicyclo[4.1.0]hept-2-en-5-one
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
215 mL
Type
reactant
Reaction Step One
Quantity
215 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

20 g (97.5 millimoles) of cis-2-(p-aminobenzoyl)-cyclopropanecarboxylic acid, 5.9 g (118 millimoles) of hydrazine hydrate and 100 ml of ethanol are refluxed for 5 hours. After filtering off the product at 10° C. and drying it under reduced pressure at 50° C., 18.6 g (95% of theory) of 2-(p-aminophenyl)-3,4-diaza-bicyclo[4.1.0]-hept-2-en-5-one are obtained as pale yellow crystals, which are identical with the compound from Example 8a.
Name
cis-2-(p-aminobenzoyl)-cyclopropanecarboxylic acid
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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